Cyclododecanone

Overview

Description

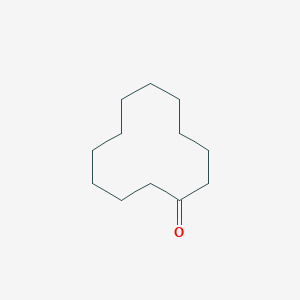

Cyclododecanone is an organic compound with the chemical formula C₁₂H₂₂O. It is a cyclic ketone that exists as a white solid at room temperature . This compound is primarily used as an intermediate in the production of other chemicals, particularly in the synthesis of specialized nylons and fragrances .

Preparation Methods

Cyclododecanone is typically synthesized through the oxidation of cyclododecane via cyclododecanol . The process involves the following steps:

Oxidation of Cyclododecane: Cyclododecane is first oxidized to cyclododecanol.

Further Oxidation: Cyclododecanol is then oxidized to this compound.

Industrial production methods often aim to achieve high conversion rates while minimizing unreacted materials and byproducts . One such method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst system .

Chemical Reactions Analysis

Cyclododecanone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce 1,12-dodecanedioic acid, a precursor for certain specialized nylons.

Reduction: this compound can be reduced to cyclododecanol.

Substitution: It can participate in substitution reactions to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include 1,12-dodecanedioic acid and cyclododecanol .

Scientific Research Applications

Polymer Production

Cyclododecanone serves as a key raw material in the production of lauryl lactam , which is essential for manufacturing polyamide 12 (PA 12) , commonly known as nylon 12. This polymer is favored for its stability against high temperatures and various chemicals, making it suitable for applications in:

Fragrance Industry

As a precursor in the synthesis of macrocyclic musks, this compound is widely used in the fragrance industry. Its ability to impart desirable scents makes it a valuable component in perfumes and other scented products .

Bioconversion Studies

Research has demonstrated that certain microorganisms, such as Rhodococcus ruber, can utilize this compound as a sole carbon source, leading to its conversion into valuable dicarboxylic acids like 1,12-dodecanedioic acid (DDDA) . This bioconversion process highlights its potential in bioremediation and sustainable chemical production .

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including antioxidant and antimicrobial properties. It serves as a starting point for developing new pharmaceutical agents due to its structural versatility .

Eco-friendly Synthesis

Recent studies have explored eco-friendly methods for synthesizing this compound from cyclododecatriene through selective epoxidation and subsequent hydrogenation processes. This approach emphasizes sustainability in chemical manufacturing .

Catalytic Reactions

This compound's reactivity allows it to participate in various catalytic reactions, including oxidation processes facilitated by enzymes such as CYP101B1. These reactions are crucial for producing fine chemicals and pharmaceuticals .

Market Insights

The market for this compound is expanding due to its diverse applications across industries such as chemicals, fragrances, and pharmaceuticals. Key regions driving this growth include:

- North America : Strong chemical manufacturing base.

- Europe : Leading fragrance industry.

- Asia-Pacific : Rapid industrial growth and demand for specialty chemicals .

Data Table: Applications Overview

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Polymer Production | Nylon 12 (PA 12) | High thermal stability |

| Fragrance Industry | Synthesis of macrocyclic musks | Desirable scent profiles |

| Bioconversion | Conversion to dicarboxylic acids | Sustainable chemical production |

| Medicinal Chemistry | Development of pharmaceutical agents | Antioxidant and antimicrobial properties |

| Eco-friendly Synthesis | From cyclododecatriene | Reduced environmental impact |

Case Study 1: Bioconversion by Rhodococcus ruber

In a study conducted on Rhodococcus ruber SC1, researchers isolated a gene cluster responsible for converting this compound into DDDA. This biotechnological application illustrates the compound's potential in sustainable production processes .

Case Study 2: Polymer Applications

BASF's research on this compound highlights its use in producing high-performance plastics like PA 12, emphasizing its importance in industries requiring durable materials .

Mechanism of Action

The mechanism of action of cyclododecanone involves its interaction with various molecular targets and pathways. For instance, in the synthesis of 1,12-dodecanedioic acid, this compound undergoes oxidation reactions facilitated by specific catalysts and oxidizing agents . The molecular pathways involved in these reactions include the formation of intermediate compounds like cyclododecanol.

Comparison with Similar Compounds

Cyclododecanone is unique among cyclic ketones due to its twelve-membered ring structure. Similar compounds include:

Cyclohexanone: A six-membered ring ketone used in the production of nylon-6.

Cyclooctanone: An eight-membered ring ketone used in organic synthesis.

Cyclodecanone: A ten-membered ring ketone with applications in fragrance production.

This compound’s larger ring size provides distinct physicochemical properties and reactivity compared to these smaller cyclic ketones .

Biological Activity

Cyclododecanone, a cyclic ketone with the molecular formula C₁₂H₂₂O, has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and environmental science. This article presents a comprehensive overview of the biological activity of this compound, focusing on its metabolic pathways, enzymatic conversions, and implications in bioremediation and medicinal chemistry.

This compound is a colorless liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of various chemical compounds, including nylon and other polyamides. Its structure consists of a twelve-membered carbon ring with a ketone functional group, which significantly influences its reactivity and interactions with biological systems.

Biodegradation

Research has shown that this compound can be utilized as a sole carbon source by certain microorganisms. Notably, Rhodococcus ruber strain SC1 has been identified as capable of degrading this compound through a series of enzymatic reactions leading to the production of 1,12-dodecanedioic acid (DDDA) . The metabolic pathway involves several key enzymes:

- This compound Monooxygenase : Catalyzes the oxidation of this compound to form corresponding lactones.

- Alcohol Dehydrogenase : Converts alcohol intermediates into aldehydes.

- Aldehyde Dehydrogenase : Further oxidizes aldehydes to carboxylic acids.

The complete gene cluster responsible for these conversions has been characterized, revealing insights into the genetic basis for this compound degradation .

Enzymatic Activity

The enzymatic activity associated with this compound metabolism has been extensively studied. The this compound monooxygenase enzyme was purified and characterized, demonstrating its ability to facilitate NADPH-dependent oxidation reactions . The following table summarizes key findings related to its enzymatic activity:

| Enzyme | Function | Product |

|---|---|---|

| This compound Monooxygenase | Oxidation of this compound | Lactones (e.g., oxacyclotridecan-2-one) |

| Alcohol Dehydrogenase | Conversion of alcohols to aldehydes | Aldehydes |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids | 1,12-Dodecanedioic acid (DDDA) |

Environmental Applications

This compound's biodegradability has made it a subject of interest in environmental biotechnology. A study demonstrated that Rhodococcus ruber could effectively degrade this compound in contaminated environments, suggesting potential applications in bioremediation strategies . This capability highlights the importance of microbial consortia in breaking down complex organic pollutants.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its derivatives have been explored for their pharmacological properties, including antitumor activities. For instance, research indicates that certain metal complexes derived from this compound exhibit enhanced cytotoxic effects against cancer cell lines . The structure-activity relationship (SAR) studies reveal that modifications to the this compound structure can significantly influence its biological activity .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing cyclododecanone from cyclododecanol via oxidation?

this compound is typically synthesized by oxidizing cyclododecanol using hypochlorous acid (NaOCl) in the presence of acetic acid. The reaction involves refluxing cyclododecanol with NaOCl under controlled temperature (e.g., 0°C to room temperature) to optimize yield. Thin-layer chromatography (TLC) is used to monitor reaction progress, and vacuum filtration isolates the product. Yield calculations and purity verification are performed via melting point analysis and infrared (IR) spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound purity and structure?

Key methods include:

- IR spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) to confirm ketone formation.

- ¹H NMR : Detects proton environments, such as the absence of hydroxyl signals from cyclododecanol.

- Melting point analysis : Compares experimental values (e.g., ~60–62°C) to literature data to assess purity.

- TLC : Monitors reaction completion by visualizing spot migration under UV light .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires:

- Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Waste disposal : Collect residues in sealed containers for incineration to prevent environmental release.

- Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in oxidation reactions?

Optimization strategies include:

- Catalyst variation : Testing alternatives to NaOCl, such as TEMPO or metal catalysts, to enhance selectivity.

- Temperature modulation : Exploring low-temperature kinetics to minimize side reactions.

- Solvent systems : Evaluating polar aprotic solvents (e.g., acetone) to stabilize intermediates.

- Stoichiometric adjustments : Balancing molar ratios of cyclododecanol and oxidizing agents to reduce waste .

Q. What methodologies address contradictions in this compound’s environmental impact data?

Discrepancies in ecotoxicity data (e.g., Daphnia magna EC₅₀ = 2.5 mg/L vs. algae EC₅₀ = 7.7 mg/L) require:

- Standardized testing : Replicating OECD guidelines for biodegradability and bioaccumulation.

- Comparative studies : Analyzing soil mobility and aquatic toxicity across pH levels and organic content.

- Longitudinal monitoring : Assessing metabolite formation during degradation to refine hazard classifications .

Q. How does this compound function as a selective complexant in γ-cyclodextrin production?

this compound selectively binds to γ-cyclodextrin cavities during enzymatic synthesis (e.g., using CGTase). Methodological steps include:

- Substrate pretreatment : Hydrolyzing starch to enhance enzyme accessibility.

- Complexation efficiency assays : Measuring inclusion ratios via HPLC or fluorescence spectroscopy.

- Kinetic studies : Varying this compound concentrations to determine optimal complexation thresholds .

Q. What computational approaches elucidate this compound’s reactivity in organic syntheses?

Advanced methods include:

- Density Functional Theory (DFT) : Modeling transition states in oxidation or reduction pathways.

- Molecular dynamics (MD) : Simulating solvent interactions to predict reaction outcomes.

- QSPR models : Corating physicochemical properties (e.g., logP, polarizability) with experimental data .

Q. How can researchers reconcile conflicting reports on this compound’s stability under varying storage conditions?

Contradictory stability data necessitate:

- Controlled stability studies : Testing degradation rates under humidity, light, and temperature gradients.

- Spectroscopic tracking : Using UV-Vis or GC-MS to identify decomposition products.

- Statistical validation : Applying ANOVA to compare stability across batches .

Q. Methodological Frameworks

- PICO Framework : For designing studies on this compound’s applications (e.g., Population: γ-cyclodextrin; Intervention: this compound complexation; Comparison: alternative complexants; Outcome: yield improvement) .

- Data Contradiction Analysis : Triangulate results from IR, NMR, and chromatography to validate synthesis pathways .

Properties

IUPAC Name |

cyclododecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVPOSFURRDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027322 | |

| Record name | Cyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [IUCLID] Colorless crystalline lumps; [MSDSonline], Solid | |

| Record name | Cyclododecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0075 [mmHg] | |

| Record name | Cyclododecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

830-13-7 | |

| Record name | Cyclododecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL053118A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLODODECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5762 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59 °C | |

| Record name | Cyclododecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.